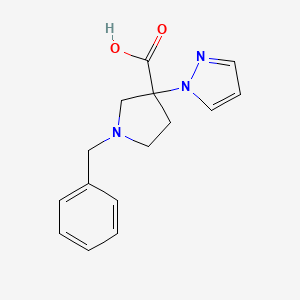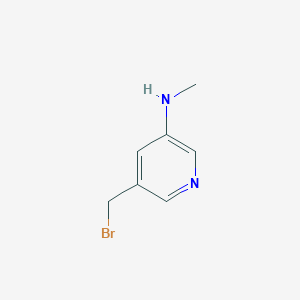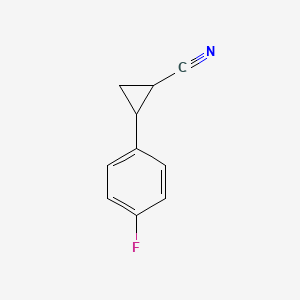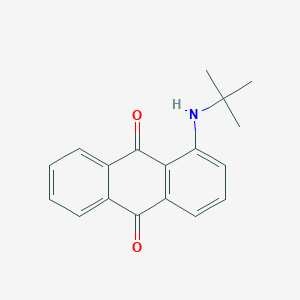![molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1](/img/structure/B13130344.png)
[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, a bipyridine moiety, and an amine group. The furan ring is known for its biological activity and is often found in various pharmacologically active compounds. The bipyridine structure is commonly used in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Bipyridine Synthesis: The bipyridine moiety can be synthesized through the coupling of pyridine derivatives using palladium-catalyzed cross-coupling reactions.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production methods for N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanones, dihydrobipyridine derivatives, and various substituted amines.
Applications De Recherche Scientifique
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mécanisme D'action
The mechanism of action of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The amine group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Furan-2-ylmethyl)-[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the furan ring.
N-(Furan-3-ylmethyl)-[2,4’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
N-(Furan-3-ylmethyl)-[3,3’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
Uniqueness
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its specific arrangement of the furan ring and bipyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
821784-32-1 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2 |
Clé InChI |
VVLIDBRYJNCVDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)



![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)


![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


